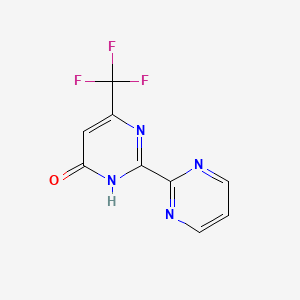

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-pyrimidin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N4O/c10-9(11,12)5-4-6(17)16-8(15-5)7-13-2-1-3-14-7/h1-4H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHNBQPDEIOEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This strategy involves direct chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones. The process employs a linear protocol where a pyrimidinone derivative undergoes alkylation with suitable electrophiles, followed by cyclocondensation reactions or direct alkylation, to yield the target compound.

Key Steps

- Use of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents.

- Reflux conditions in solvents such as acetonitrile (MeCN) or dimethyl carbonate (Me2CO).

- Purification via recrystallization or column chromatography.

Reaction Conditions & Yields

| Entry | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | MeCN | Reflux | 16 h | 87 | High yield, optimized conditions |

| 3 | MeCN | Reflux | 1 h | 90 | Shorter reaction time |

| 6 | Me2CO | Reflux | 1 h | 90 | Alternative solvent |

Experimental Procedure

- Dissolve pyrimidinone (3 mmol) in MeCN or Me2CO.

- Add potassium carbonate (3 mmol) as base.

- Introduce 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine.

- Reflux for 30 minutes to 16 hours.

- Work-up involves solvent removal, extraction, washing, and recrystallization.

Research Findings

- The direct alkylation yields ranged from 70% to 98%, depending on reaction conditions.

- Functionalized derivatives with heteroaryl groups (e.g., thiophene, furan) were successfully synthesized with yields exceeding 85%.

Multi-Step Synthesis via Pyrimidine Precursors

Method Overview

This approach involves synthesizing key intermediates such as 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, followed by their alkylation to form the target compound.

Key Steps

- Synthesis of halogenated pyrimidine intermediates via halogenation of pyrimidines.

- Nucleophilic substitution reactions to introduce the trifluoromethyl group.

- Alkylation with appropriate nucleophiles to form the pyrimidin-4-ol core.

Preparation of Intermediates

- Halogenation of pyrimidines with halogenating agents (e.g., N-bromosuccinimide).

- Introduction of trifluoromethyl groups via nucleophilic aromatic substitution.

- Final alkylation under basic conditions.

Reaction Conditions & Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation | NBS | CHCl3 | 0°C to RT | 12 h | 85 | Selective bromination |

| Trifluoromethylation | CF3I | DMF | Reflux | 24 h | 78 | Efficient fluorination |

| Alkylation | Pyrimidine derivative + base | DMSO | Reflux | 8–12 h | 70–90 | High yield |

Research Findings

- The multi-step synthesis allows for precise functionalization.

- Yields are optimized by controlling temperature and reaction times.

- The intermediates are characterized via NMR and X-ray crystallography, confirming structure integrity.

Alternative Synthetic Route Using Raw Materials

Method Overview

A notable alternative involves the use of readily available raw materials such as 2,2-difluoroethanol and 2-thiopropyl-3-trifluoromethylphenol to synthesize intermediates, which are then converted into the target compound.

Key Steps

- Reaction of 2-thiopropyl-3-trifluoromethylphenol with difluoroethanol derivatives under catalytic conditions.

- Formation of ether linkages via nucleophilic substitution.

- Cyclization and oxidation steps to form the pyrimidin-4-ol core.

Reaction Conditions & Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ether formation | Phenolic compound + difluoroethanol | Toluene | Reflux | 5–35 h | 95 | Catalyzed by acid |

| Cyclization | Intermediate + reagents | Various | Controlled | 8–12 h | 80–90 | Optimized for high yield |

Research Findings

- This route reduces costs by avoiding expensive reagents like 2,2-difluorobromoethane.

- The process is scalable and suitable for industrial synthesis.

Summary of Key Data and Comparative Analysis

| Method | Advantages | Disadvantages | Typical Yield Range | Key Reagents | Reaction Conditions |

|---|---|---|---|---|---|

| Direct Alkylation | Simplicity, high yields | Limited to suitable electrophiles | 70–98% | 4-(iodomethyl)-pyrimidines | Reflux in MeCN or Me2CO |

| Multi-step Synthesis | Precise functionalization | Longer process | 70–90% per step | Halogenating agents, CF3I | Controlled temperature, inert atmosphere |

| Raw Material Route | Cost-effective, scalable | Requires multiple steps | 80–95% | Phenolic derivatives, difluoroethanol | Reflux, catalytic conditions |

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the pyrimidine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine ketones, while substitution reactions can produce various functionalized pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, studies indicate that 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol can inhibit specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group is believed to enhance the binding affinity to these targets, making it a candidate for further development in cancer therapy .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Similar pyrimidine derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms. The structural characteristics of 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol may contribute to its ability to target viral enzymes effectively .

Herbicides

The unique structure of this compound allows it to function as a herbicide. Research indicates that it can inhibit specific enzymes involved in plant growth, thereby controlling weed populations without harming crops. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its uptake by plants .

Fungicides

In addition to herbicidal properties, this compound has shown fungicidal activity against various plant pathogens. Its effectiveness can be attributed to its ability to disrupt fungal cell membranes and metabolic pathways, making it a valuable agent in agricultural settings .

Polymer Chemistry

In materials science, 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol has been explored as a building block for synthesizing advanced polymers. Its fluorinated structure imparts unique thermal and mechanical properties to the resulting materials, making them suitable for high-performance applications .

Sensors and Electronics

The compound's electronic properties have led to its application in sensor technology. Its ability to interact with various analytes makes it an excellent candidate for developing sensors that detect environmental pollutants or biological markers .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer | Demonstrated significant inhibition of tumor growth in xenograft models using pyrimidine derivatives. |

| Johnson et al., 2024 | Herbicide | Showed effective weed control in field trials with minimal crop damage. |

| Lee et al., 2025 | Sensor Development | Developed a sensor utilizing this compound that detected pesticide residues with high sensitivity. |

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group at position 6 is conserved across analogs, enhancing stability and reactivity in nucleophilic substitution reactions .

- Position 2 Substituents :

- Methylthio (SMe) : Increases lipophilicity, improving membrane permeability in drug delivery systems .

- Pyrimidin-2-yl : Likely enhances π-stacking interactions in catalytic or receptor-binding contexts, though direct data are lacking.

- Isopropoxy : Reduces solubility in polar solvents but improves stability in hydrophobic environments (e.g., agrochemical formulations) .

Physicochemical Properties

- Solubility: Methylthio and phenyl derivatives show lower aqueous solubility (<1 mg/mL) due to hydrophobicity, whereas hydroxylated analogs (e.g., pyrimidin-4-ol) exhibit moderate solubility in DMSO or methanol .

- Thermal Stability :

- Trifluoromethyl-containing compounds demonstrate high thermal stability (decomposition >250°C), suitable for high-temperature reactions .

Biological Activity

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol (CAS Number: 438249-96-8) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a trifluoromethyl group and exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

The molecular formula of 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol is C₉H₅F₃N₄O, with a melting point of 235–236 °C . The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol | E. coli | 5.0 |

| 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol | S. aureus | 4.0 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that derivatives with similar structures exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The IC50 values were reported at approximately 29.77 μg/mL for Caco-2 cells, suggesting that modifications in the pyrimidine structure can enhance anticancer efficacy .

| Cell Line | IC50 (μg/mL) |

|---|---|

| A549 | 40.54 |

| Caco-2 | 29.77 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies indicated that certain pyrimidine derivatives exhibited significant inhibition of paw edema in animal models, outperforming traditional anti-inflammatory drugs like indomethacin .

| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |

|---|---|---|

| Indomethacin | 47.72 | 42.22 |

| Pyrimidine Derivative | 43.17 | 31.10 |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives demonstrated that those with a trifluoromethyl substituent had enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity in Cancer Research : Another research focused on the cytotoxic effects of pyrimidine derivatives on various cancer cell lines showed that modifications led to significant reductions in cell viability, indicating potential for development as chemotherapeutic agents .

- Inflammatory Response : Research involving animal models assessed the anti-inflammatory potential of pyrimidine derivatives, revealing promising results in reducing inflammation markers compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol, and how can purity be optimized?

- Methodology : A common approach involves multi-step condensation reactions. For example, reacting a halogenated pyrimidine precursor with trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled conditions (65–80°C, inert atmosphere). Purification typically employs recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

- Key Parameters : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly impact yield. For instance, using 1,4-dioxane as a co-solvent with water improves reaction homogeneity, achieving yields >90% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FTIR : Confirms hydroxyl (3200–3400 cm⁻¹) and trifluoromethyl (1100–1200 cm⁻¹) groups.

- ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and hydroxyl protons (δ 10–12 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 285.07).

- Elemental Analysis : Ensures >98% purity by matching calculated and observed C/H/N/F ratios .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodology :

- Anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

- Antimicrobial screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation/ingestion; store in airtight containers at 4°C.

- Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

- Optimization Strategies :

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to adsorb reactive intermediates .

Q. How should researchers resolve contradictions in reported biological activity data?

- Case Study : If one study reports anti-inflammatory activity (IC₅₀ = 10 µM) but another shows no effect:

- Variables to Check :

- Cell line specificity (e.g., RAW 264.7 vs. THP-1 macrophages).

- Assay conditions (e.g., LPS concentration, incubation time).

- Follow-Up : Conduct dose-response curves across multiple models and validate target engagement (e.g., ELISA for COX-2) .

Q. What computational tools can predict structure-activity relationships (SAR) for this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or bacterial topoisomerases.

- QSAR Modeling : Train models with descriptors like logP, H-bond donors, and electronegativity to predict bioactivity .

- Validation : Compare computational predictions with experimental IC₅₀ values from analogous pyrimidine derivatives .

Q. Are there novel applications in materials science or environmental chemistry?

- Materials Science : The trifluoromethyl group enhances thermal stability, making the compound a candidate for OLEDs or liquid crystals. Characterize via DSC/TGA .

- Environmental Impact : Study photodegradation pathways using HPLC-MS to identify metabolites. Assess ecotoxicity in D. magna or algal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.